3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
Description
This benzofuran-2-carboxamide derivative features a benzofuran core substituted at position 3 with a 4-ethoxybenzamido group and at position 2 with an N-(4-(trifluoromethoxy)phenyl)carboxamide moiety. The trifluoromethoxy and ethoxy groups are electron-withdrawing and moderately lipophilic, influencing solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
3-[(4-ethoxybenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O5/c1-2-33-17-11-7-15(8-12-17)23(31)30-21-19-5-3-4-6-20(19)34-22(21)24(32)29-16-9-13-18(14-10-16)35-25(26,27)28/h3-14H,2H2,1H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJCAHKLJKSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic or basic conditions.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an amine derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of Ethoxybenzamido Group: The ethoxybenzamido group can be attached through an amide bond formation reaction between the carboxamide intermediate and 4-ethoxyaniline.
Incorporation of Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-(trifluoromethoxy)aniline and an appropriate leaving group on the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new amides or ethers.
Scientific Research Applications
Medicinal Chemistry Applications
- Cytokine Inhibition : The compound has been investigated for its ability to inhibit cytokine production, particularly tumor necrosis factor-alpha (TNF-α). In vitro studies indicate that it can reduce TNF-α release by over 50% at concentrations of 10 µM, making it a candidate for anti-inflammatory therapies .
- Anticancer Activity : Research suggests that compounds with similar structures exhibit anticancer properties. The presence of the benzofuran moiety is associated with enhanced activity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Preliminary studies indicate that the compound may possess neuroprotective qualities, which could be beneficial in treating neurodegenerative diseases. The trifluoromethoxy group enhances lipophilicity, potentially allowing better blood-brain barrier penetration .
Structural Analogs and Derivatives
The study of structural analogs of this compound has led to the discovery of various derivatives that exhibit improved biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-(4-Ethoxy-3-(trifluoromethyl)phenyl)-6-propylpyrimidine-2-carbonitrile | Anticancer | |
| N-(2-aminoethyl)-2-aminoethyl derivatives | Cytokine inhibition |
Case Studies and Research Findings
- Inhibition of Inflammatory Cytokines : A study published in a patent document detailed the effectiveness of similar compounds in inhibiting the release of pro-inflammatory cytokines in cellular models, establishing a framework for evaluating new derivatives .
- Antitumor Activity Assessment : In vitro assays on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown promising results with compounds related to 3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, highlighting their potential as therapeutic agents against tumors .
- Neuroprotection Studies : Research investigating the neuroprotective effects demonstrated that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Cyclopropanecarboxamido)-N-(4-(Trifluoromethoxy)phenyl)benzofuran-2-carboxamide
- Structure : Differs by replacing the 4-ethoxybenzamido group with a cyclopropanecarboxamido moiety .
3-Amino-N-(4-Methylphenyl)-1-benzofuran-2-carboxamide
- Structure: Substitutes the trifluoromethoxy group with a 4-methylphenyl group and replaces the 4-ethoxybenzamido with an amino group .
- The 4-methylphenyl group is less electron-withdrawing than trifluoromethoxy, possibly weakening interactions with hydrophobic enzyme pockets.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethylbenzofuran-2-carboxamide
- Structure : Features a 3,6-dimethylbenzofuran core, a tetrahydrothiophene sulfone group, and a 4-ethoxybenzyl substituent .
- Key Differences: The dimethylbenzofuran core may enhance steric hindrance, reducing binding to flat enzymatic active sites.
Furo[2,3-b]pyridine Derivatives (e.g., 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide)
- Structure: Replaces benzofuran with a furopyridine core and includes a trifluoroethylamino group .
- The trifluoroethylamino group introduces strong electron-withdrawing effects, which may enhance binding to charged residues in enzyme pockets.
Structural and Functional Analysis Table
Key Observations
- Electron-Withdrawing Groups : The trifluoromethoxy and trifluoroethyl groups in the target compound and furopyridine analog enhance binding to hydrophobic/charged targets but may increase synthetic complexity .
- Metabolic Stability : Ethoxy and sulfone groups are susceptible to metabolic degradation, whereas cyclopropane and trifluoromethyl groups improve stability .
- Solubility-Permeability Trade-off: Polar substituents (e.g., amino, sulfone) enhance solubility but may compromise bioavailability .
Q & A
Q. Critical Intermediates :
- Benzofuran-2-carboxylic acid chloride (key for amidation).
- 4-(Trifluoromethoxy)aniline (ensures regioselective coupling).
Basic: How is structural integrity validated post-synthesis?
Methodological Answer:
A multi-technique approach is employed:
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., trifluoromethoxy singlet at δ ~58 ppm in NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₁₈F₃N₂O₅: 505.1214; observed: 505.1219) .
- X-ray Crystallography : Resolves stereochemical ambiguities. For related benzofuran derivatives, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 7.098 Å, b = 11.423 Å) have been reported .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Target bacterial acetyl-CoA carboxylase (ACC) using a malonyl-CoA depletion assay (IC₅₀ determination via UV-Vis at 340 nm) .
- Antimicrobial Susceptibility Testing : Follow CLSI guidelines for MIC determination against Gram-positive pathogens (e.g., S. aureus ATCC 29213) using broth microdilution .
- Cytotoxicity Screening : MTT assay on HEK-293 cells (48 h exposure, IC₅₀ > 50 µM indicates selectivity) .
Advanced: How can reaction yields be optimized during benzofuran ring formation?
Methodological Answer:
- Catalyst Optimization : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ to enhance arylation efficiency (yield increases from 60% to 85%) .
- Solvent Effects : Use dioxane instead of DMF to reduce side reactions (e.g., hydrolysis of intermediates) .
- Temperature Control : Stepwise heating (80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
Table 1 : Yield Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | +25% |
| Solvent | DMF | Dioxane | +15% |
| Temperature | 160°C (constant) | 80°C → 120°C | +10% |
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Purity Assessment : Quantify impurities via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Purity ≥98% reduces false positives .
- Assay Standardization : Use internal controls (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-lab variability .
- Structural Analog Comparison : Test derivatives (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophore contributions .
Advanced: What computational methods predict pharmacokinetic properties?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to ACC (PDB ID: 3TUN). The trifluoromethoxy group shows strong hydrophobic interactions with Leu156 and Val159 .
- QSAR Modeling : Use descriptors like logP (calculated: 3.8) and polar surface area (PSA: 98 Ų) to predict blood-brain barrier permeability (low, PSA >90 Ų) .
- MD Simulations : Assess metabolic stability via cytochrome P450 binding affinity (e.g., CYP3A4 interaction energy < -8 kcal/mol indicates rapid clearance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
